molecular formula C18H17N3O3S2 B12208031 4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine

4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine

Cat. No.: B12208031
M. Wt: 387.5 g/mol
InChI Key: VAHRBQQAKZMNNQ-UHFFFAOYSA-N
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Description

4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine is a complex organic compound that features a thiazole ring, a pyridine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a thiazole derivative, followed by sulfonylation and subsequent morpholine ring formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole and pyridine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Pyridin-3-yl-thiazol-4-yl)-benzenesulfonyl]-morpholine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

4-[3-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C18H17N3O3S2/c22-26(23,21-7-9-24-10-8-21)16-5-1-3-14(11-16)17-13-25-18(20-17)15-4-2-6-19-12-15/h1-6,11-13H,7-10H2

InChI Key

VAHRBQQAKZMNNQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4

Origin of Product

United States

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